molecular formula C19H19FN2O2 B11166882 N-(2-ethylphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

N-(2-ethylphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11166882
M. Wt: 326.4 g/mol
InChI Key: ZJNGQWWMOFWCIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethylphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrrolidine ring, which is a five-membered lactam, substituted with an ethylphenyl group and a fluorophenyl group. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a diketone.

    Introduction of the Ethylphenyl Group: The ethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where an ethylbenzene derivative reacts with the pyrrolidine ring in the presence of a Lewis acid catalyst.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the pyrrolidine ring under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

N-(2-ethylphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.

    Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or pain signaling, thereby exerting anti-inflammatory or analgesic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-ethylphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of substituents and the resulting chemical properties. Compared to similar compounds, it may exhibit distinct reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H19FN2O2

Molecular Weight

326.4 g/mol

IUPAC Name

N-(2-ethylphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C19H19FN2O2/c1-2-13-5-3-4-6-17(13)21-19(24)14-11-18(23)22(12-14)16-9-7-15(20)8-10-16/h3-10,14H,2,11-12H2,1H3,(H,21,24)

InChI Key

ZJNGQWWMOFWCIP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.